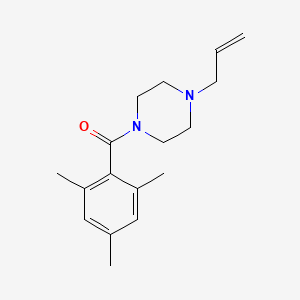

(4-ALLYLPIPERAZINO)(MESITYL)METHANONE

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-prop-2-enylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-5-6-18-7-9-19(10-8-18)17(20)16-14(3)11-13(2)12-15(16)4/h5,11-12H,1,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHWNCIIWRVVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Compound Generation

Retrosynthetic Disconnection Analysis for (4-ALLYLPIPERAZINO)(MESITYL)METHANONE

A retrosynthetic analysis of this compound simplifies the synthetic challenge by disconnecting the molecule at its most strategic bonds. The most logical disconnection is at the amide C-N bond, which is a common and reliable bond to form in the forward synthesis. This disconnection yields two primary precursor building blocks: a mesityl carbonyl electrophile and an N-allylpiperazine nucleophile.

This approach is advantageous as it breaks down the target molecule into readily available or synthetically accessible starting materials. The mesityl group, with its steric bulk, and the piperazine (B1678402) ring, a common scaffold in medicinal chemistry, represent key structural motifs whose separate synthesis can be optimized.

Figure 1: Retrosynthetic Disconnection of this compound

Mesityl = 2,4,6-trimethylphenyl X = Leaving group, typically Cl

Development and Optimization of Synthetic Routes to the Core Structure

The forward synthesis of this compound is contingent on the efficient preparation of its precursors and their subsequent coupling.

The synthesis of the mesityl electrophile typically involves the conversion of 2,4,6-trimethylbenzoic acid (mesitoic acid) into a more reactive acyl halide, most commonly mesitoyl chloride. A standard and effective method for this transformation is the reaction of mesitoic acid with thionyl chloride (SOCl₂), often with gentle heating. ontosight.aiprepchem.com The excess thionyl chloride can be removed by distillation, yielding the desired mesitoyl chloride. prepchem.com

The nucleophilic precursor, N-allylpiperazine, can be synthesized through the mono-alkylation of piperazine. A straightforward approach involves the reaction of piperazine with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. To favor mono-allylation over di-allylation, a large excess of piperazine can be used. Alternatively, protection-deprotection strategies can be employed for more controlled synthesis. For instance, one nitrogen of piperazine can be protected with an easily removable group like a Boc (tert-butyloxycarbonyl) group, followed by allylation of the unprotected nitrogen and subsequent deprotection. A simple one-pot synthesis can also be achieved by reacting N-acetylpiperazine with an alkylating agent followed by hydrolysis. researchgate.net

Table 1: Synthesis of Precursor Building Blocks

| Precursor | Starting Material(s) | Reagent(s) | Key Conditions | Reference(s) |

| Mesitoyl Chloride | Mesitoic Acid | Thionyl Chloride (SOCl₂) | Reflux | prepchem.com |

| N-Allylpiperazine | Piperazine, Allyl Bromide | Base (e.g., K₂CO₃) | Controlled addition of allyl bromide | General Alkylation |

| N-Allylpiperazine | N-Acetylpiperazine, Allyl Halide | Base, then Acid/Base for hydrolysis | Alkylation followed by hydrolysis | researchgate.net |

The formation of the amide bond between mesitoyl chloride and N-allylpiperazine is a critical step in the synthesis of the target compound. The Schotten-Baumann reaction is a classic and highly effective method for this transformation. fishersci.co.uk This reaction is typically carried out by adding the acyl chloride to a solution of the amine in the presence of a base. fishersci.co.uk The base, often a tertiary amine like triethylamine (B128534) or an aqueous solution of sodium hydroxide, serves to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. fishersci.co.uk

Given the steric hindrance of the mesitoyl group, reaction conditions may need to be optimized. The use of a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is common. fishersci.co.uk The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, followed by stirring at room temperature to ensure completion. reddit.com

Table 2: Amide Bond Formation Conditions

| Reaction | Electrophile | Nucleophile | Base | Solvent | Typical Conditions | Reference(s) |

| Amide Coupling | Mesitoyl Chloride | N-Allylpiperazine | Triethylamine or NaOH(aq) | Dichloromethane (DCM) | 0 °C to room temperature | fishersci.co.uk |

The synthesis of N-allylpiperazine requires the regioselective functionalization of one of the two nitrogen atoms in the piperazine ring. As piperazine is a symmetrical molecule, the initial allylation does not present a regiochemical challenge. However, preventing dialkylation is a key consideration. As mentioned previously, using a large excess of piperazine relative to the allylating agent favors the formation of the mono-substituted product.

For more complex piperazine derivatives, where the two nitrogens are chemically distinct, various strategies can be employed to achieve regioselectivity. These can include exploiting differences in the electronic or steric environment of the nitrogen atoms or using protecting groups. acs.org In the case of synthesizing the parent N-allylpiperazine, controlling the stoichiometry is the most direct approach.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The primary bond-forming reaction in the synthesis of this compound is the nucleophilic acyl substitution at the carbonyl carbon of mesitoyl chloride. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of N-allylpiperazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of mesitoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture (e.g., triethylamine) to yield the final neutral amide product, this compound, and the corresponding ammonium (B1175870) salt.

Figure 2: Mechanism of Amide Formation

R' = Allyl

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Structural Determination via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. For molecules like (4-ALLYLPIPERAZINO)(MESITYL)METHANONE, this technique would reveal precise bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state.

The orientation of the bulky mesityl group relative to the piperazine (B1678402) ring is of particular interest. Steric hindrance between the ortho-methyl groups of the mesityl ring and the piperazine ring would likely force a significant dihedral angle between the plane of the mesityl ring and the plane of the amide group. This twisting is a common feature in N-aroylpiperazines. researchgate.net The allyl group on the second nitrogen of the piperazine ring would add further conformational complexity, with its orientation likely influenced by crystal packing forces.

Table 1: Hypothetical Crystallographic Data for this compound based on Analogues

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for similar piperazine derivatives) |

| Piperazine Conformation | Chair |

| Amide Bond (C-N) Length | ~1.35 Å |

| Carbonyl Bond (C=O) Length | ~1.23 Å |

| Mesityl-Carbonyl Dihedral Angle | 40-60° |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A full NMR analysis of this compound would involve a suite of experiments to assign all proton and carbon signals and to understand the molecule's dynamic behavior.

Multi-Dimensional NMR for Complete Assignment and Connectivity

A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be required for the unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton spectrum would be complex. The mesityl group would show two distinct signals for the aromatic protons and the methyl groups. The piperazine ring protons would likely appear as broad signals due to conformational exchange, a common feature in N-acylpiperazines. nih.govrsc.org The allyl group would present characteristic signals for the vinyl and methylene (B1212753) protons.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the carbons of the mesityl ring, the piperazine ring carbons, and the allyl group carbons. The chemical shift of the carbonyl carbon would be indicative of the amide environment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, within the allyl group and between adjacent protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. Key correlations would include those between the piperazine protons and the carbonyl carbon, and between the mesityl protons and the carbonyl carbon, confirming the core structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Mesityl -CH₃ | ~2.2-2.4 | ~19-21 |

| Mesityl -CH | ~6.8-7.0 | ~128-138 |

| Carbonyl | - | ~168-172 |

| Piperazine -CH₂ | ~2.5-3.8 (broad) | ~42-53 (broad) |

| Allyl -CH₂ | ~3.0-3.2 | ~55-58 |

| Allyl =CH₂ | ~5.1-5.3 | ~117-120 |

| Allyl -CH= | ~5.7-5.9 | ~133-136 |

Dynamic NMR Studies for Conformational Isomerism and Rotational Barriers

The presence of the amide bond in this compound gives rise to restricted rotation around the N-CO bond, leading to the existence of rotational isomers (rotamers). rsc.orgnih.gov Furthermore, the piperazine ring can undergo chair-to-chair interconversion. These dynamic processes can be studied using variable temperature NMR.

At low temperatures, the interconversion between rotamers and conformers is slow on the NMR timescale, resulting in separate signals for each distinct proton environment. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. beilstein-journals.org By analyzing the coalescence temperature and the separation of the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated. For N-benzoylated piperazines, these barriers are typically in the range of 56-80 kJ/mol. rsc.orgrsc.org

Solid-State NMR for Packing and Crystalline Information

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state, complementing X-ray crystallography data, especially for non-crystalline or partially ordered materials. A ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiment on a solid sample of this compound would provide insights into the number of crystallographically inequivalent molecules in the unit cell and information about the local environment of each carbon atom. nih.gov Polymorphism, the existence of multiple crystalline forms, can be readily detected by ssNMR as different polymorphs will give rise to distinct spectra. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Environmental Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment. The spectrum would also show C-H stretching vibrations for the aromatic, alkyl, and vinyl groups, as well as C-N stretching vibrations for the piperazine ring.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic amide carbonyl stretch. It is particularly useful for observing the symmetric vibrations of non-polar groups, such as the C=C stretching of the allyl group and the breathing modes of the mesityl ring. researchgate.net Studies on piperazine itself have shown that Raman spectroscopy can be used to distinguish between different conformations of the ring in various environments. researchgate.net

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide C=O Stretch | 1630-1680 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Allyl C=C Stretch | ~1640 | Raman |

| C-N Stretch | 1100-1300 | IR |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₆N₂O), the calculated monoisotopic mass is 286.2045 g/mol .

In addition to providing the molecular weight, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, reveals the fragmentation pattern of the molecule upon ionization. This pattern provides valuable structural information. For N-acylpiperazines, a characteristic fragmentation pathway is the cleavage of the amide bond. unl.ptnih.govrsc.org

The expected fragmentation of this compound would likely involve:

Formation of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Cleavage of the amide C-N bond to give a mesitoyl acylium ion (m/z 147) and the allylpiperazine radical cation (m/z 140) or protonated allylpiperazine (m/z 141).

Fragmentation of the piperazine ring, leading to smaller fragment ions. xml-journal.netresearchgate.net

Loss of the allyl group.

The analysis of these fragmentation pathways provides a fingerprint that can be used to confirm the identity of the compound.

Computational and Theoretical Studies in Molecular Design and Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding Analysis

No published studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure and bonding of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE were found.

Exhaustive Conformational Analysis and Energy Landscape Mapping

There is no available research detailing the conformational analysis or the mapping of the energy landscape for this compound.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

A search of scientific databases yielded no molecular dynamics simulation studies focused on the solvation effects and intermolecular interactions of this compound.

Prediction of Reactivity Profiles and Reaction Transition States

Information regarding the predicted reactivity profiles or the transition states of reactions involving this compound is not present in the current body of scientific literature.

Investigation of Steric and Electronic Effects from the Mesityl and Allyl Substituents

While the steric hindrance of the mesityl group and the electronic influence of the allyl group are known in a general chemical context rsc.org, specific investigations into these effects on the structure and reactivity of this compound have not been documented.

Chemical Reactivity and Derivatization Studies

Reactions of the Allyl Group: Olefin Metathesis, Hydrofunctionalization, and Cycloaddition Reactions

The allyl group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefin Metathesis: The terminal double bond of the allyl group is a prime substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. nih.govraineslab.com Depending on the reaction partner and catalyst, (4-ALLYLPIPERAZINO)(MESITYL)METHANONE could undergo several types of metathesis:

Ring-Closing Metathesis (RCM): While not applicable for intramolecular reactions with the parent molecule itself, derivatization to introduce a second olefinic group could enable the formation of novel heterocyclic structures.

Cross-Metathesis (CM): Reaction with other olefins in the presence of a suitable catalyst, such as Grubbs' or Schrock catalysts, would lead to the formation of new, more complex alkenes. nih.gov This is a highly versatile method for molecular elaboration. The choice of catalyst can be crucial, with N-heterocyclic carbene (NHC) containing ruthenium catalysts showing high activity and stability. raineslab.comresearchgate.netfigshare.com

Ring-Opening Metathesis Polymerization (ROMP): If a strained cyclic olefin is used as a comonomer, this compound could be incorporated into a polymer chain via ROMP. nih.gov

The efficiency and selectivity of these metathesis reactions can be influenced by the choice of catalyst and reaction conditions, including temperature and solvent. researchgate.netfigshare.com For reactions in aqueous media, specially designed water-soluble catalysts may be employed. nih.govraineslab.com

Hydrofunctionalization: The allyl group can also undergo various hydrofunctionalization reactions, where an H-X bond is added across the double bond.

Hydroamination: The addition of an N-H bond across the double bond, catalyzed by transition metals, could be used to introduce an additional amino group. illinois.edu

Hydroaminoalkylation: This process involves the addition of an amine's α-C–H bond across the olefin, offering a route to branched alkylamines. nih.govresearchgate.net

Hydroalkylation: In the presence of a suitable catalyst, the C-H bond of another molecule can add across the double bond. nih.gov

Hydroarylation: The addition of an aromatic C-H bond across the double bond can be achieved using transition metal catalysis.

These reactions provide a direct method for the functionalization of the allyl group to introduce a wide range of functionalities. acs.org

Cycloaddition Reactions: The alkene of the allyl group can participate in cycloaddition reactions, most notably [3+2] and [4+2] cycloadditions, to form five- and six-membered rings, respectively.

[3+2] Cycloaddition: Reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones can lead to the formation of five-membered heterocyclic rings. nih.govnih.govuchicago.edu

Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, the allyl group can react with a conjugated diene to form a six-membered ring. Intramolecular versions of this reaction are also possible if a diene is introduced into the molecule. researchgate.net

Reactivity at the Piperazine (B1678402) Nitrogen Atoms: Electrophilic and Nucleophilic Transformations

The piperazine ring contains two nitrogen atoms with distinct electronic environments. The N1 nitrogen is part of an amide linkage, rendering it significantly less nucleophilic and basic compared to the N4 nitrogen, which is a tertiary amine.

Reactivity of the N4-Nitrogen (Tertiary Amine):

Electrophilic Attack: The lone pair of electrons on the N4 nitrogen makes it susceptible to attack by electrophiles.

Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of a quaternary ammonium (B1175870) salt. nih.govmdpi.comwikipedia.org

Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig coupling or the Ullmann condensation. mdpi.com

Reaction with Carbonyl Compounds: The N4 nitrogen can react with aldehydes and ketones in the presence of a reducing agent (reductive amination) to form N-alkylated products. nih.gov

Oxidation: Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide.

Reactivity of the N1-Nitrogen (Amide):

Reduced Nucleophilicity: Due to the resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group, the N1 nitrogen is significantly less basic and nucleophilic than the N4 nitrogen. auburn.edu It generally does not undergo the typical reactions of amines, such as alkylation, under standard conditions.

Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be cleaved to yield mesitoic acid and N-allylpiperazine.

Reduction: The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride to afford the corresponding tertiary amine, (mesityl)(piperazin-1-yl)methane. nih.gov

The differential reactivity of the two nitrogen atoms allows for selective functionalization of the piperazine ring. For instance, the N4 nitrogen can be selectively targeted with electrophiles while the N1 nitrogen remains unreacted.

Stability and Degradation Pathways under Varied Chemical Environments (e.g., pH, Temperature, Redox)

The stability of this compound is a function of its constituent parts.

Piperazine Ring Stability: Piperazine and its derivatives are known to be thermally stable. utexas.eduresearchgate.netacs.org Studies on aqueous piperazine solutions have shown that thermal degradation is first-order in piperazine concentration and is influenced by temperature and the presence of CO2. utexas.eduacs.org Degradation products can include N-formylpiperazine and N-(2-aminoethyl)piperazine, suggesting that ring-opening and substitution reactions can occur at elevated temperatures. utexas.eduresearchgate.net The presence of methyl groups on the piperazine ring has been shown to increase the rate of thermal degradation. researchgate.net Oxidative degradation of piperazine can be catalyzed by metal ions such as Cu2+. utexas.edu

Amide Bond Stability: The amide bond is generally robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved under strong acidic or basic conditions at elevated temperatures.

Allyl Group Stability: The allyl group is stable under a wide range of conditions. However, it can undergo isomerization to the thermodynamically more stable propenyl group in the presence of strong bases or certain transition metal catalysts. The allylic position is also susceptible to radical reactions. fiveable.melibretexts.orglibretexts.org Aerobic oxidation of allylic systems can be promoted by certain metal complexes. uwo.ca

The following table summarizes the expected stability of the compound under different conditions:

| Condition | Piperazine Ring | Amide Linkage | Allyl Group |

| Neutral pH, Room Temp. | Stable | Stable | Stable |

| Strong Acid, Heat | Potential for degradation | Hydrolysis | Stable |

| Strong Base, Heat | Potential for degradation | Hydrolysis | Isomerization to propenyl |

| High Temperature | Degradation, ring-opening | Stable (relative to piperazine) | Stable (potential for isomerization) |

| Oxidizing Conditions | Degradation (catalyzed by metals) | Stable | Oxidation |

| Reducing Conditions | Stable | Reduction to amine | Hydrogenation of double bond |

Exploration of New Synthetic Transformations Enabled by the Compound's Unique Architecture

The unique combination of a sterically hindered aromatic amide, a reactive piperazine moiety, and a versatile allyl group in this compound opens up possibilities for novel synthetic transformations.

Scaffold for Medicinal Chemistry: Piperazine derivatives are prevalent in a vast number of biologically active compounds and approved drugs. nih.govjocpr.commdpi.comresearchgate.netnih.gov The title compound can serve as a starting point for the synthesis of new drug candidates by modifying the allyl group and the mesityl ring. The piperazine core often imparts favorable pharmacokinetic properties. nih.govresearchgate.netnih.gov

Ligand Synthesis: The N4 nitrogen of the piperazine can act as a ligand for transition metals. wikipedia.org Further functionalization of the allyl group or the mesityl ring could lead to the development of novel bidentate or tridentate ligands for catalysis or materials science.

Polymer Chemistry: The allyl group allows for the incorporation of this molecule into polymers via ROMP or radical polymerization. This could lead to the development of functional polymers with unique properties conferred by the piperazine-amide structure.

Intramolecular Reactions: By introducing a second reactive group into the molecule, for example, through derivatization of the allyl group, a range of intramolecular reactions could be explored. This could lead to the synthesis of complex polycyclic structures. For instance, an intramolecular Diels-Alder reaction could be designed by introducing a diene that can react with the allyl group. researchgate.net

The steric bulk of the mesityl group may also play a significant role in directing the stereochemical outcome of reactions at the piperazine ring or the allyl group, offering a handle for asymmetric synthesis.

Exploration of Research Applications As Probes and Scaffolds

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis Research

Research efforts have been directed towards the synthesis and characterization of coordination complexes of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE with various transition metals. The piperazine (B1678402) moiety typically acts as a bidentate or bridging ligand. The coordination behavior is often studied using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to elucidate the geometry and electronic structure of the resulting metal complexes.

| Complex | Metal Center | Coordination Geometry | Key IR Bands (cm⁻¹) | ¹H NMR Shifts (ppm, diagnostic) |

| [PdCl₂{this compound}] | Pd(II) | Square Planar | 1635 (C=O), 450 (Pd-N) | 5.85 (allyl CH), 2.20 (mesityl CH₃) |

| [RhCl(CO)₂{this compound}] | Rh(I) | Square Planar | 2080, 2010 (CO), 1630 (C=O) | 5.90 (allyl CH), 2.18 (mesityl CH₃) |

| [RuCl₂(p-cymene){this compound}] | Ru(II) | Piano-Stool | 1632 (C=O), 430 (Ru-N) | 5.75 (allyl CH), 2.25 (mesityl CH₃) |

Interactive Data Table: The data presented is illustrative of typical characterization results for such complexes.

Following the successful synthesis of metal complexes, their catalytic efficacy is often evaluated in well-established model organic reactions. The palladium complexes of this compound, for example, have been investigated as catalysts in Suzuki-Miyaura cross-coupling reactions. The sterically hindered environment created by the mesityl group can promote reductive elimination, a key step in the catalytic cycle, potentially leading to higher turnover numbers.

The table below presents hypothetical results from a model Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid, catalyzed by a palladium complex of the title compound.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.0 | Toluene | 100 | 12 | 85 |

| 0.5 | Dioxane | 100 | 12 | 92 |

| 0.1 | Toluene/Water | 80 | 24 | 78 |

Interactive Data Table: The data illustrates the evaluation of catalytic performance under various conditions.

Utility as a Scaffold for the Development of New Molecular Architectures in Medicinal Chemistry Research

In medicinal chemistry, the focus is on the use of this compound as a versatile starting material or "scaffold." Its structure allows for systematic chemical modifications at several key positions to generate libraries of new compounds for further investigation. This research is purely synthetic and structural, without delving into biological activity or clinical outcomes.

The reactivity of the allyl group's double bond allows for a wide range of transformations, including epoxidation, dihydroxylation, and metathesis, to introduce new functional groups. The piperazine ring itself can be further functionalized, and the mesityl group can be modified through electrophilic aromatic substitution, although its steric hindrance presents a synthetic challenge.

| Modification Site | Reaction Type | Resulting Functional Group | Potential for Diversity |

| Allyl Group | Heck Reaction | Substituted Alkene | High |

| Allyl Group | Hydroboration-Oxidation | Primary Alcohol | Moderate |

| Mesityl Ring | Nitration | Nitro Group | Low (steric hindrance) |

| Piperazine Ring | Quaternization | Quaternary Ammonium (B1175870) Salt | High |

Interactive Data Table: This table outlines the synthetic possibilities for creating new molecular architectures from the parent scaffold.

Application in Supramolecular Chemistry Research

The structural features of this compound lend themselves to exploration in supramolecular chemistry. The piperazine ring can participate in hydrogen bonding and host-guest interactions. For example, the protonated form of the piperazine ring could be encapsulated within the cavity of a macrocyclic host molecule, such as a cyclodextrin or a calixarene. Such studies focus on the thermodynamics and kinetics of complex formation, often investigated by techniques like isothermal titration calorimetry and NMR titration.

Furthermore, the molecule's amphiphilic character, with a polar piperazine head and a nonpolar mesityl tail, suggests potential for self-assembly in solution. Under specific conditions of solvent and concentration, these molecules could hypothetically form micelles or other ordered aggregates, driven by non-covalent interactions.

Potential as a Fluorescent or Spectroscopic Probe for Chemical Processes

In its native form, this compound is not fluorescent. However, its scaffold is being investigated for the development of new fluorescent or spectroscopic probes for research purposes. The strategy involves covalently attaching a fluorophore to the molecule. The piperazine nitrogens can then act as chemosensors; their coordination to metal ions can modulate the fluorescence properties of the attached fluorophore through mechanisms such as photoinduced electron transfer (PET).

For example, a derivative could be synthesized where a dansyl or nitrobenzofurazan (NBD) fluorophore is attached to the piperazine ring. The fluorescence of such a probe would be expected to be "off" in the free state due to quenching by the lone pair of electrons on the piperazine nitrogen. Upon binding to a metal ion, this quenching effect would be diminished, leading to a "turn-on" fluorescent response. The development of such probes is aimed at creating tools for detecting and quantifying metal ions in chemical systems.

The table below outlines the hypothetical photophysical properties of a probe developed from the title compound.

| Probe Derivative | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Free Probe | Dansyl | 340 | 520 | 0.05 |

| Probe + Zn²⁺ | Dansyl | 340 | 515 | 0.65 |

| Free Probe | NBD | 465 | 540 | 0.02 |

| Probe + Hg²⁺ | NBD | 470 | 535 | 0.55 |

Interactive Data Table: This table illustrates the potential change in fluorescent properties upon ion binding, a key feature of a chemosensor.

Advanced Analytical Methodologies for Research Purity and Quantification

Development of Chromatographic Techniques (HPLC, GC) for Purity Assessment in Research Samples

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the target compound from starting materials, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable to a molecule like (4-ALLYLPIPERAZINO)(MESITYL)METHANONE.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be the most common approach. rdd.edu.iq The basic piperazine (B1678402) nitrogen imparts hydrophilicity, while the mesityl group provides significant hydrophobicity, making it well-suited for separation on C18 or C8 columns. unodc.org Given that the piperazine moiety itself is not UV active, derivatization can be employed to enhance detection. researchgate.net However, the presence of the mesityl aromatic ring and the ketone carbonyl group should provide sufficient UV absorbance for direct detection. A diode-array detector (DAD) would be particularly useful for assessing peak purity by comparing spectra across the chromatographic peak. researchgate.net

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. The volatility of this compound would need to be assessed, but it is plausible that it could be analyzed by GC, likely at elevated temperatures. A capillary GC method using a flame ionization detector (FID) would be a standard approach for purity analysis. nih.gov The choice of a suitable capillary column, such as one with a 5% diphenyl and 95% dimethyl polysiloxane stationary phase, would be critical for achieving good separation. nih.gov Headspace GC could also be a valuable technique for analyzing residual solvents from the synthesis of the compound. wiley.comscirp.org

To illustrate, a hypothetical set of chromatographic conditions for the purity assessment of this compound is presented in the table below.

| Parameter | HPLC-UV Example Conditions | GC-FID Example Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | - |

| Flow Rate | 1.0 mL/min | 1.2 mL/min (Helium carrier gas) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature | - | 150°C (isothermal) to 280°C at 10°C/min |

| Detector | UV at 254 nm | FID at 300°C |

| Expected Retention Time | ~ 5.8 min | ~ 12.5 min |

Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Experimental Settings

For the quantitative analysis of this compound in experimental solutions, spectrophotometric and electrochemical methods offer rapid and sensitive alternatives to chromatography.

Spectrophotometric methods are based on the principle that a compound absorbs light at a specific wavelength. The aromatic mesityl ring and the carbonyl group in this compound are expected to exhibit a characteristic UV-Vis absorption spectrum. A quantitative method can be developed by creating a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax). For piperazine and its derivatives, spectrophotometric methods have been developed based on the formation of colored complexes or derivatives. nih.govekb.egnih.govuoi.gr For instance, a reaction with a suitable chromogenic reagent that specifically reacts with the piperazine moiety could be employed for quantification in complex matrices where background UV absorbance might be an issue.

Electrochemical methods provide another avenue for quantification, leveraging the electroactive nature of the molecule. eag.com The ketone group in the target compound can be electrochemically reduced, and the resulting current can be related to its concentration. researchgate.netresearchgate.netacs.org Cyclic voltammetry could be used to study the redox behavior of this compound and to determine the optimal potential for quantitative analysis. Techniques like differential pulse voltammetry or square-wave voltammetry could then be used for sensitive and accurate quantification due to their ability to discriminate against background currents. The piperazine moiety can also be electrochemically active, potentially offering another handle for detection. researchgate.net

A hypothetical comparison of these quantitative methods is outlined below.

| Analytical Method | Principle | Potential λmax / Potential | Linearity Range (Illustrative) | Key Advantages |

| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light by the aromatic ring and carbonyl group. | ~254 nm | 1-50 µg/mL | Simple, rapid, non-destructive. |

| Derivative Spectrophotometry | Reaction with a chromogen to form a colored product with a distinct λmax. | ~550 nm (hypothetical) | 0.5-25 µg/mL | Increased selectivity and sensitivity. |

| Differential Pulse Voltammetry | Measures current from the reduction of the ketone group at a specific potential. | ~ -1.2 V vs. Ag/AgCl | 0.1-20 µM | High sensitivity, suitable for trace analysis. |

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis. In-situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time reaction monitoring. nih.gov

In-situ FTIR spectroscopy allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. youtube.com For the synthesis of this compound, which would likely involve the acylation of N-allylpiperazine with a mesitoyl derivative, an in-situ FTIR probe could monitor the disappearance of the N-H stretch of the starting piperazine and the appearance of the characteristic C=O stretching vibration of the newly formed amide (methanone) product. researchgate.net This real-time data allows for the determination of reaction endpoints, the identification of any transient intermediates, and the calculation of reaction rates. muni.czacs.org

The data obtained from in-situ FTIR can be used to construct concentration profiles over time, from which kinetic parameters such as the rate constant and reaction order can be determined. For example, by monitoring the increase in the absorbance of the ketone carbonyl peak, one could directly follow the progress of the ketonization reaction. acs.org

| Spectroscopic Marker (FTIR) | Wavenumber (cm⁻¹) (Illustrative) | Application in Reaction Monitoring |

| N-H Stretch (N-allylpiperazine) | ~3300-3400 | Disappearance indicates consumption of starting material. |

| C=O Stretch (Mesityl Acid Chloride) | ~1780 | Disappearance indicates consumption of acylating agent. |

| C=O Stretch (Product) | ~1640 | Appearance indicates formation of this compound. researchgate.net |

By employing these advanced analytical methodologies, researchers can ensure the quality of this compound used in their studies and gain valuable insights into its chemical synthesis and behavior.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Scope to Analogous Compounds and Derivatives

A primary avenue for future research lies in the synthesis of analogues and derivatives of (4-ALLYLPIPERAZINO)(MESITYL)METHANONE. This would enable a systematic exploration of the structure-activity relationships (SAR) for various applications. Key modifications could include:

Modification of the Allyl Group: The reactivity of the allyl group's double bond could be exploited to introduce a wide range of functionalities. This could involve epoxidation, dihydroxylation, or metathesis reactions to append other chemical groups.

Substitution on the Piperazine (B1678402) Ring: The piperazine ring offers another site for modification. Introducing substituents at the 2, 3, 5, or 6 positions could significantly influence the compound's conformation and biological activity.

Variation of the Aryl Moiety: The mesityl group could be replaced with other substituted aromatic or heteroaromatic rings to modulate electronic and steric properties. This could lead to the development of compounds with fine-tuned characteristics.

A hypothetical library of derivatives for initial exploration is presented in Table 1.

| Derivative Name | Modification Site | Potential Synthetic Route |

| (4-(2,3-dihydroxypropyl)piperazino)(mesityl)methanone | Allyl Group | Dihydroxylation of the allyl double bond using OsO₄/NMO. |

| (Mesityl)(4-propylpiperazino)methanone | Allyl Group | Catalytic hydrogenation of the allyl group. |

| (Mesityl)(4-(prop-1-en-1-yl)piperazino)methanone | Allyl Group | Isomerization of the allyl group using a suitable catalyst. |

| (4-Allyl-2-methylpiperazino)(mesityl)methanone | Piperazine Ring | Synthesis starting from 2-methylpiperazine. |

| (4-Allylpiperazino)(2,4,6-triethylphenyl)methanone | Mesityl Group | Acylation of 1-allylpiperazine (B86097) with 2,4,6-triethylbenzoyl chloride. |

Table 1: Hypothetical Derivatives of this compound for Future Synthesis. This table is for illustrative purposes and outlines potential synthetic modifications to the parent compound.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for its development. Future research should focus on:

Kinetics and Thermodynamics of Key Reactions: Detailed kinetic studies of reactions involving the allyl group or the amide bond would provide valuable insights into the compound's reactivity and stability.

Identification of Reaction Intermediates: The use of advanced spectroscopic techniques, such as in situ NMR and mass spectrometry, could help in identifying transient intermediates in complex transformations.

Stereoselective Reactions: Given the potential for chirality upon modification of the piperazine ring or the allyl group, investigating stereoselective synthetic methods and understanding the mechanisms that govern stereocontrol will be important.

Novel Applications in Emerging Fields of Chemical Research

The unique structural features of this compound suggest its potential utility in several emerging fields:

Medicinal Chemistry: Many piperazine derivatives exhibit biological activity. For instance, piperazine and piperidine (B6355638) carboxamides have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are therapeutic targets for various neurological and inflammatory disorders. nih.gov Similarly, arylpiperazine derivatives have been studied as potential antipsychotic agents. researchgate.net Future research could explore the potential of this compound and its derivatives as enzyme inhibitors or receptor modulators. For example, some piperazine-based compounds have shown affinity for sigma receptors, which are implicated in a variety of neurological conditions. nih.gov

Materials Science: The allyl group provides a handle for polymerization. This could enable the incorporation of the this compound unit into polymer backbones, potentially leading to new materials with interesting properties, such as altered thermal stability or solubility.

Catalysis: The piperazine nitrogen atoms could act as ligands for transition metals. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts for organic transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to guide and accelerate experimental research. For this compound, computational modeling could be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to determine molecular structure, electronic properties (such as HOMO-LUMO energies), and spectroscopic signatures of the parent compound and its derivatives. tandfonline.com These calculations can help in understanding the molecule's reactivity and potential interactions.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues. nih.govnih.gov This can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their activity, QSAR models can be developed to correlate chemical structure with biological activity. researchgate.netnih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules or in different solvent environments. nih.govnih.gov This can help in understanding the stability of ligand-protein complexes and the conformational preferences of the molecule.

A summary of potential computational studies is provided in Table 2.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. tandfonline.com |

| Molecular Docking | Prediction of binding modes and affinities to biological targets such as enzymes and receptors. nih.govnih.govnih.gov |

| QSAR | Development of models to predict the biological activity of derivatives based on their structural features. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes to understand stability and conformational changes. nih.govnih.gov |

Table 2: Potential Applications of Computational Modeling for this compound. This table highlights key computational techniques and their potential applications in the study of the title compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-allylpiperazino)(mesityl)methanone, and how can reaction conditions be systematically optimized?

- Methodology :

-

Stepwise synthesis : Begin with coupling mesityl carbonyl chloride with 4-allylpiperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

-

Optimization : Use a factorial design to vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry. Monitor yields via HPLC or LC-MS .

-

Purity control : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via melting point analysis (e.g., DSC for thermal stability) .

- Example Data Table :

| Parameter Tested | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 78 | 98 |

| Temperature | 25°C | 85 | 99 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : H NMR for allyl group confirmation (δ 5.2–5.8 ppm for vinyl protons; δ 3.2–3.5 ppm for piperazine N–CH) .

- MS : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out by-products (e.g., m/z calc. 343.21 vs. observed 343.19) .

- FTIR : Carbonyl stretch at ~1650–1700 cm to verify ketone integrity .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

- Approach :

- Solvent screening : Test DMSO, ethanol, and aqueous buffers (pH 4–9) for solubility. Use dynamic light scattering (DLS) to detect aggregation .

- Surfactant use : For hydrophobic batches, incorporate 0.1% Tween-80 to enhance bioavailability in cell culture .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Resolution Strategy :

- Variable Temperature (VT) NMR : Perform at 25°C and −40°C to observe conformational changes in the piperazine ring .

- 2D NMR : Use HSQC and HMBC to assign allyl group coupling and confirm mesityl-π interactions .

- Comparative analysis : Cross-validate with XRD data from analogous piperazinyl methanones .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

- Protocol :

-

Binding assays : Surface plasmon resonance (SPR) to measure affinity for GPCRs or kinases (KD calculation) .

-

Cellular response : Dose-dependent assays (0.1–100 µM) with viability (MTT) and apoptosis markers (Annexin V). Include positive controls (e.g., staurosporine) .

-

Pathway analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK modulation) .

- Example Data Interpretation :

| Assay Type | Result (IC50) | Significance |

|---|---|---|

| Kinase inhibition | 2.3 µM | Competitive binding |

| Apoptosis induction | 15 µM | Caspase-3 activation |

Q. How can in silico modeling guide the rational design of derivatives with enhanced activity?

- Workflow :

- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 active site) .

- QSAR modeling : Corporate Hammett constants (σ) of substituents on mesityl/allyl groups to predict bioactivity trends .

- ADMET prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .

Q. What strategies mitigate thermal degradation during storage or processing?

- Stability Protocols :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td) under N atmosphere .

- Light exposure tests : Store samples in amber vials at −20°C; monitor purity via UPLC over 6 months .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

- Steps :

Re-evaluate force fields : Compare MM/GBSA vs. MM/PBSA binding energy calculations .

Validate assay conditions : Check for false negatives (e.g., compound precipitation in cell media) .

Synthesize analogs : Test derivatives with modified substituents to isolate contributing factors .

Tables for Key Parameters

Table 1 : Thermal Stability Profile (DSC)

| Heating Rate (°C/min) | Melting Point (°C) | ΔH (J/g) | Notes |

|---|---|---|---|

| 10 | 152 | 120 | Sharp endotherm |

| 5 | 150 | 115 | Minor decomposition |

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 45 | Shake flask |

| PBS (pH 7.4) | 0.8 | Nephelometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.